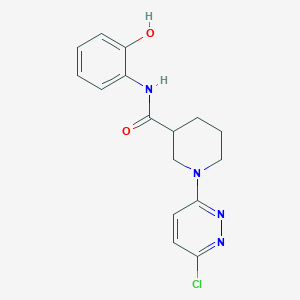

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide

Description

1-(6-Chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide is a piperidine-based carboxamide derivative featuring a 6-chloropyridazine moiety and a 2-hydroxyphenyl substituent. Piperidine-carboxamides are known for their versatility in drug design due to their ability to modulate protein-protein interactions and receptor binding . The 6-chloropyridazine group may enhance metabolic stability, while the 2-hydroxyphenyl substituent could influence hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula |

C16H17ClN4O2 |

|---|---|

Molecular Weight |

332.78 g/mol |

IUPAC Name |

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C16H17ClN4O2/c17-14-7-8-15(20-19-14)21-9-3-4-11(10-21)16(23)18-12-5-1-2-6-13(12)22/h1-2,5-8,11,22H,3-4,9-10H2,(H,18,23) |

InChI Key |

ZZJLBXAVNNCAAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group can be introduced via a nucleophilic substitution reaction using a chloropyridazine derivative.

Coupling with 2-Hydroxyphenyl Group: The final step involves coupling the piperidine derivative with a 2-hydroxyphenyl group using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(6-Chloropyridazin-3-yl)-N-[(1-Methyl-1H-Pyrrol-2-yl)Methyl]Piperidine-3-Carboxamide

- Synthesis & Properties : Molecular weight = 333.82 g/mol (vs. ~335–340 g/mol for the target compound). Synthesized as a dry powder with >95% purity, suggesting comparable synthetic feasibility .

- Implications : The pyrrole substituent may enhance blood-brain barrier permeability, making it more suitable for central nervous system (CNS) applications compared to the polar hydroxyphenyl group .

N-(4-Chloro-3-Methoxyphenyl) and N-(3-Chloro-4-Methoxyphenyl) Derivatives (Compounds 8a and 8b)

- Structural Differences : These compounds feature a 3-benzoylbenzoyl group on the piperidine ring and chloro-methoxyphenyl substituents. The methoxy and chloro groups alter electronic properties compared to the hydroxyphenyl group in the target compound .

- Synthesis : Yields vary significantly (17% for 8a vs. 73% for 8b), highlighting the impact of substituent positioning on reactivity. Both exhibit >95% purity post-purification .

1-(1-Acetyl-1,2,3,4-Tetrahydroquinoline-6-Sulfonyl)-N-(3-Fluorophenyl)Piperidine-3-Carboxamide

- Structural Differences: The tetrahydroquinoline-sulfonyl group introduces steric bulk and sulfonamide functionality, while the 3-fluorophenyl substituent offers electronegativity distinct from the hydroxyphenyl group .

- Properties : Fluorine’s electron-withdrawing effects may improve metabolic stability and binding affinity to hydrophobic pockets in targets like proteases or GPCRs .

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings and Implications

- Substituent Effects : The 2-hydroxyphenyl group in the target compound likely enhances polar interactions with targets like sigma or opioid receptors, as seen in related piperidine-carboxamides (e.g., 3-PPP derivatives in sigma receptor studies) . Conversely, lipophilic groups (e.g., methylpyrrole) improve CNS bioavailability .

- Synthetic Challenges : Positional isomerism (e.g., 8a vs. 8b) significantly impacts reaction yields, emphasizing the need for optimized coupling strategies in piperidine-carboxamide synthesis .

- Pharmacological Hypotheses : The target compound’s hydroxyphenyl and chloropyridazine groups may synergize for dual receptor modulation, whereas benzoylbenzoyl derivatives (8a/8b) are better suited for covalent binding or imaging applications .

Biological Activity

1-(6-chloropyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine-3-carboxamide is a synthetic compound that belongs to a class of piperidine derivatives. Its molecular formula is C16H17ClN4O2, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. The compound features a piperidine core that is substituted with a 6-chloropyridazine and a 2-hydroxyphenyl moiety, suggesting potential interactions with various biological targets.

Preliminary studies indicate that the compound may inhibit specific signaling pathways involved in inflammation, such as the p38 MAPK pathway, which plays a crucial role in cytokine production and inflammatory responses. Additionally, it has shown potential as an inhibitor of interleukin-1 beta release, which could modulate immune responses .

Pharmacological Properties

The pharmacological activities of this compound have been evaluated through various assays:

- Anti-inflammatory Activity : The compound has demonstrated efficacy in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells, with growth inhibitory concentrations (GI50) in the low micromolar range .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(5-chloro-pyridazin-3-yl)-N-(2-hydroxyphenyl)piperidine | Similar core with different halogen | May exhibit different biological activity profiles due to structural variations |

| N-(4-hydroxyphenyl)-piperidine-3-carboxamide | Lacks chloropyridazine moiety | Focused on analgesic properties; less potent against inflammation |

| 1-(6-fluoropyridazin-3-yl)-N-(4-methoxyphenyl)piperidine | Fluorinated variant | Enhanced lipophilicity may alter pharmacokinetics |

The unique combination of chloropyridazine and hydroxyphenyl groups in this compound likely confers distinct biological activities compared to these similar compounds, particularly in targeting specific pathways related to inflammation and cancer .

In Vitro Studies

Research has demonstrated that this compound exhibits:

- Growth Inhibition : In breast cancer cell lines (MCF-7), the compound showed a GI50 value of approximately 4.19 μM. In prostate cancer cells (PC3), it exhibited significant growth inhibition with low micromolar GI50 values .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory properties of this compound. Results indicate:

- Reduction in Edema : The compound significantly reduced carrageenan-induced paw edema in rats, demonstrating its potential as an anti-inflammatory agent.

Safety Profile

Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound has a favorable safety profile, with no significant adverse effects reported at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.